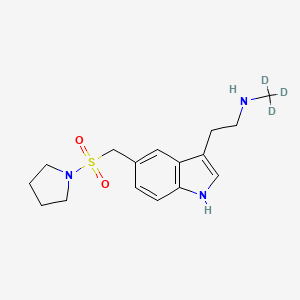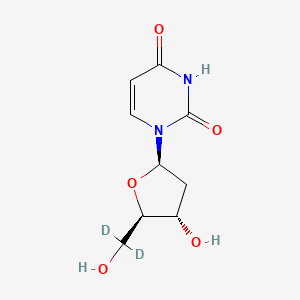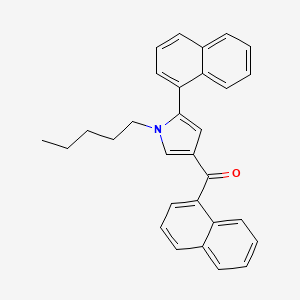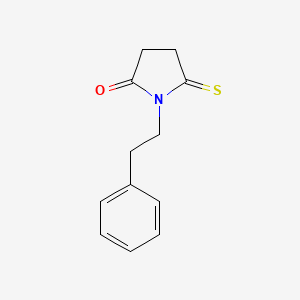
(1,2-MÉTHANOFULLÉRÈNE C60)-61-ACIDE CARBOXYLIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is a derivative of fullerene . Fullerenes are a class of carbon allotropes in which carbon atoms are arranged in the form of a hollow sphere, tube, or other shape. The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity and chemical stability .
Synthesis Analysis
A new fullerene derivative, poly (β‐styryl)‐ (12‐methanofullerene‐C60)‐61‐formo hydroxamic acid, has been synthesized . This synthesis was achieved via a “Bingel-decarboxylation” route .
Molecular Structure Analysis
The molecular structure of “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” is based on the fullerene C60 molecule, which is a spherical molecule composed of 60 carbon atoms . The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative introduces additional functional groups to the fullerene structure .
Chemical Reactions Analysis
The “(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID” derivative has been applied for the solid phase extraction, separation, preconcentration, and ICP‐MS determination of Ce, La, Pr, Nd, Sm, and Gd . The introduction of the fullerene moiety into poly (β‐styryl)‐hydroxamic acid enhances its reactivity, chemical stability, and can be recycled for their determination .
Applications De Recherche Scientifique
Extraction en phase solide et préconcentration des éléments de terres rares
(1,2-Méthanofullerène C60)-61-acide carboxylique a été utilisé dans le développement de nouveaux matériaux pour l'extraction en phase solide, la séparation et la préconcentration des éléments de terres rares (ETR). Cette application est cruciale en chimie analytique pour la détection et la quantification des ETR, qui sont essentiels dans diverses industries de haute technologie. La structure unique du composé permet une liaison et une isolation efficaces des ETR à partir de matrices complexes, facilitant leur analyse ultérieure par des techniques telles que la spectrométrie de masse à plasma à couplage inductif (ICP-MS) .
Chimie analytique : Détermination par ICP-MS
Dans le domaine de la chimie analytique, ce dérivé de fullerène a été synthétisé et appliqué pour la détermination par spectrométrie de masse à plasma à couplage inductif (ICP-MS) de lanthanides spécifiques tels que le cérium (Ce), le lanthane (La), le praséodyme (Pr), le néodyme (Nd), le samarium (Sm) et le gadolinium (Gd). La capacité du composé à former des complexes avec ces métaux améliore la sensibilité de détection et la précision de l'analyse ICP-MS .
Recherche sur le traitement du minerai de terres rares
Le composé a également été étudié pour son potentiel dans les processus d'extraction et de récupération du cérium à partir de minerais de terres rares. Son application dans les techniques d'extraction par solvant démontre sa polyvalence et son importance dans le domaine de la métallurgie et du traitement des minerais. La recherche se concentre sur l'optimisation des conditions d'extraction afin de maximiser les taux de récupération tout en minimisant l'impact environnemental .
Mécanisme D'action
Target of Action
Fullerenes and their derivatives are known to interact with various biological targets due to their unique physicochemical properties .
Mode of Action
Fullerenes and their derivatives are known to interact with biological systems through various mechanisms, such as radical scavenging, electron transfer, and physical interactions with cellular components .
Biochemical Pathways
Fullerenes and their derivatives have been shown to influence various biochemical processes, including oxidative stress, inflammation, and cellular signaling .
Pharmacokinetics
The carboxyl functional group present in the compound could potentially enhance its solubility and bioavailability .
Result of Action
Fullerenes and their derivatives have been reported to exhibit various biological activities, including antioxidant, antiviral, antimicrobial, and neuroprotective effects .
Analyse Biochimique
Biochemical Properties
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Additionally, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID can influence gene expression by interacting with transcription factors and other regulatory proteins .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID involves the addition of carboxylic acid to a pre-existing C60 fullerene molecule. This can be achieved through a series of reactions that modify the C60 molecule to allow for the addition of the carboxylic acid group.", "Starting Materials": ["C60 Fullerene", "Carboxylic Acid", "Solvent", "Reagents"], "Reaction": ["1. Dissolve C60 fullerene in a suitable solvent such as toluene or benzene", "2. Add reagents such as potassium or sodium hydroxide to the solution to generate reactive intermediates", "3. React the intermediates with the carboxylic acid to form the (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID", "4. Purify the product using techniques such as chromatography or recrystallization"] } | |
Numéro CAS |
155116-19-1 |
Formule moléculaire |
C62H2O2 |
Poids moléculaire |
778.7 g/mol |
InChI |
InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64) |
Clé InChI |
MBKSWMAEFHNSMF-UHFFFAOYSA-N |
SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
SMILES canonique |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



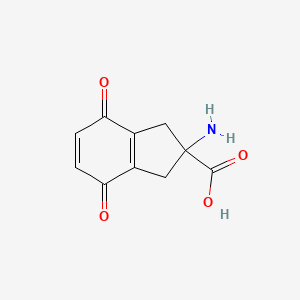
![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)

